molecular formula C7H7Cl2N3S B1143785 4-(2,4-DICHLOROPHENYL)-3-THIOSEMICARBAZIDE CAS No. 13124-11-3

4-(2,4-DICHLOROPHENYL)-3-THIOSEMICARBAZIDE

Cat. No. B1143785
CAS RN: 13124-11-3
M. Wt: 236.12
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,4-Dichlorophenyl)-3-thiosemicarbazide is a chemical compound known for its potential in various chemical reactions and properties, contributing significantly to the field of organic synthesis and medicinal chemistry. This compound is characterized by the presence of a thiosemicarbazide moiety, which is often associated with significant biological activity.

Synthesis Analysis

The synthesis of 4-(2,4-Dichlorophenyl)-3-thiosemicarbazide derivatives involves various chemical reactions, utilizing starting materials such as 2,4-dichlorobenzoyl hydrazine and aryl isothiocyanates to yield a series of compounds through condensation reactions. These processes have been well-documented, demonstrating the compound's versatility in chemical synthesis (Goswami, B. N., Kataky, J. C., & Baruah, J., 1984).

Molecular Structure Analysis

The molecular structure of 4-(2,4-Dichlorophenyl)-3-thiosemicarbazide derivatives has been extensively studied using various spectroscopic techniques. For instance, single-crystal X-ray diffraction analysis has provided insights into the crystallographic and molecular structure, highlighting the non-planar configuration and specific hydrogen bonding patterns that contribute to the stability and reactivity of these compounds (Kanmazalp, S. D., Başaran, E., & Karaküçük-İyidoğan, A., 2023).

Chemical Reactions and Properties

4-(2,4-Dichlorophenyl)-3-thiosemicarbazide participates in a variety of chemical reactions, leading to the formation of structurally diverse and biologically active compounds. These reactions include cyclization, condensation, and interaction with various reagents to produce triazoles, thiadiazoles, and other heterocyclic compounds, which exhibit a wide range of antimicrobial and anticancer activities (Ramadan, E., 2016).

Physical Properties Analysis

The physical properties of 4-(2,4-Dichlorophenyl)-3-thiosemicarbazide and its derivatives are crucial for their application in chemical synthesis and medicinal chemistry. These properties include solubility, melting points, and crystalline structure, which are determined by the compound's molecular configuration and intermolecular interactions. Studies have shown that chlorine substitution affects the structure and activity, influencing the compound's physical properties (Nandi, A., Chaudhuri, S., Mazumdar, S., & Ghosh, S., 1985).

Scientific Research Applications

  • Antibacterial Activity : A study found that chlorine substitution in phenylthiosemicarbazide derivatives, similar to 4-(2,4-Dichlorophenyl)-3-thiosemicarbazide, enhances antibacterial properties due to electron delocalization in the thiosemicarbazide moiety (Nandi et al., 1985).

  • Potential Anticancer Properties : Certain thiosemicarbazide derivatives have shown potential anticancer activity. For example, 2,4-Dichlorophenoxyacetic thiosemicarbazides have been evaluated for their effectiveness against stomach cancer, potentially intercalating with DNA (Pitucha et al., 2020).

  • Anti-HIV Activity : Some derivatives, such as 5-substituted 4-(4-chlorophenyl)-4H-1,2,4-triazol-3-thiones, synthesized from intermediate thiosemicarbazides, have been tested for anti-HIV activity, with certain compounds showing effectiveness against HIV-1 and HIV-2 strains (Akhtar et al., 2007).

  • Urease Inhibition : Thiosemicarbazide derivatives, including those with chlorophenyl groups, have demonstrated significant urease inhibitory activity, which is crucial in the treatment of certain medical conditions (Ali et al., 2018).

  • Enzyme Inhibition for Metabolic Disorders : Some novel heterocyclic compounds derived from thiosemicarbazides have shown inhibition of lipase and α-glucosidase, enzymes involved in metabolic disorders (Bekircan et al., 2015).

  • Antimicrobial and Anthelmintic Activities : Thiosemicarbazide derivatives have been synthesized and evaluated for their antimicrobial and anthelmintic activities, showing effectiveness against various microorganisms (Naganagowda & Padmashali, 2010).

  • Inhibition of D-Ala-D-Ala Ligase in Bacteria : Certain thiosemicarbazide derivatives have been found to be potent inhibitors of D-Ala-D-Ala ligase, an enzyme involved in bacterial cell wall synthesis, indicating potential as antibacterial agents (Ameryckx et al., 2018).

properties

IUPAC Name

(2,4-dichloroanilino)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2N3S/c8-4-1-2-6(5(9)3-4)11-12-7(10)13/h1-3,11H,(H3,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MROJTBCYRWJHBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)NNC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70927139
Record name 2-(2,4-Dichlorophenyl)hydrazine-1-carboximidothioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70927139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-Dichlorophenyl)-1-hydrazinecarbothioamide

CAS RN

13124-11-3
Record name 2-(2,4-Dichlorophenyl)hydrazine-1-carboximidothioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70927139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
9
Citations
S Serra, L Moineaux, C Vancraeynest… - European Journal of …, 2014 - Elsevier
With the aim to explore the interest of the thiosemicarbazide scaffold for the inhibition of the indoleamine 2,3-dioxygenase (IDO), a promising therapeutic target for anticancer …
Number of citations: 44 www.sciencedirect.com
F Claudi, P Franchetti, M Grifantini… - The Journal of Organic …, 1974 - ACS Publications
3508 J. Org. Chem., Vol. 39, No. 24, 1974 Claudi, Franchetti, Grifantini, and Martelli rophenyl)-3-thiosemicarbazide in 50 ml of dry DMF was treated with 0.5 g (0.010 mol) of sodium …
Number of citations: 21 pubs.acs.org
JH Wikel, CJ Paget - The Journal of Organic Chemistry, 1974 - ACS Publications
Syntheses of s-triazolo [3, 4-6Jbenzothiazoles have been reported by Reynolds and Van Allan1 as well as Butler, O’Sullivan and Scott. 2-3 Reynolds and Van Allan reported various …
Number of citations: 16 pubs.acs.org
J Matysiak, A Opolski - Bioorganic & medicinal chemistry, 2006 - Elsevier
A number of N-substituted 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoles were synthesized and evaluated for their antiproliferative activities. The panel substitution included alkyl, …
Number of citations: 151 www.sciencedirect.com
HE Elsayed, HY Ebrahim, EG Haggag… - Bioorganic & Medicinal …, 2017 - Elsevier
Natural products have documented oncology success history as valuable scaffolds for selective target modulation. Herein, the sapogenin hecogenin (1) was screened for its anti-breast …
Number of citations: 19 www.sciencedirect.com
F Kandemirli, S Rasheed, HS Sayiner… - Journal of Chemical …, 2015 - researchgate.net
Isatin thiosemicarbazone and its metal complexes have been prepared and structurally characterized by elemental analyses and FT-IR, electronic and 1H-NMR, 13C-NMR spectra. The …
Number of citations: 0 www.researchgate.net
C Gan, Q Lin, J Cui, J Feng, J Guo, H Liao, Y Huang - Steroids, 2014 - Elsevier
Some novel B-norcholesterols with different substituted groups were synthesized. The antiproliferative activity of the compounds against cervical carcinoma (HeLa), liver cancer (Bel …
Number of citations: 17 www.sciencedirect.com
C Gan, H Sheng, B Qi, L Yang, D Zhao… - Chinese Journal of …, 2014 - sioc-journal.cn
By changing the structure of steroidal nucleus, or introducing different functional groups into steroids, some steroidal compounds with various bioactivities might be obtained. In this …
Number of citations: 3 sioc-journal.cn
甘春芳, 盛海兵, 戚斌斌, 杨雷, 赵丹丹, 黄燕敏… - 有机化学, 2014 - sioc-journal.cn
改变甾体的甾核结构, 在甾核或支链中引入不同的官能团, 可以得到一些具有不同生理活性的化合物. 按照不同类型甾核结构分类, 结合本课题组在具有特殊甾核结构甾体化合物的合成和生理…
Number of citations: 3 sioc-journal.cn

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.